BenchChemオンラインストアへようこそ!

4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide

DNA damage repair OGG1 inhibition cancer therapeutics

4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide (CAS 1169996-74-0, PubChem CID is a heterocyclic small molecule (MW 338.4 g/mol, C18H18N4O3) built on a 1,3,4-oxadiazole core linked to a piperidine ring and terminated by an N-phenyl carboxamide moiety. The compound is catalogued in ChEMBL (CHEMBL4965643) with a Preclinical Max Phase annotation but currently lacks disclosed target-level bioactivity data in public repositories.

Molecular Formula C18H18N4O3
Molecular Weight 338.367
CAS No. 1169996-74-0
Cat. No. B2549674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide
CAS1169996-74-0
Molecular FormulaC18H18N4O3
Molecular Weight338.367
Structural Identifiers
SMILESC1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C18H18N4O3/c23-18(19-14-5-2-1-3-6-14)22-10-8-13(9-11-22)16-20-21-17(25-16)15-7-4-12-24-15/h1-7,12-13H,8-11H2,(H,19,23)
InChIKeyWJARKTBOTRYKCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide (CAS 1169996-74-0): Core Scaffold Identity for Focused Library Design


4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide (CAS 1169996-74-0, PubChem CID 44067519) is a heterocyclic small molecule (MW 338.4 g/mol, C18H18N4O3) built on a 1,3,4-oxadiazole core linked to a piperidine ring and terminated by an N-phenyl carboxamide moiety [1]. The compound is catalogued in ChEMBL (CHEMBL4965643) with a Preclinical Max Phase annotation but currently lacks disclosed target-level bioactivity data in public repositories [2]. Its structural architecture—combining a furan-substituted oxadiazole, a piperidine spacer, and a phenyl urea-like terminus—places it within a broadly explored class of oxadiazole-piperidine carboxamides under investigation for antimicrobial, anticancer, and enzyme-inhibition applications [3].

Why Generic Substitution Among Furan-Oxadiazole-Piperidine Carboxamides Carries Undefined Risk for 1169996-74-0


The N-phenylpiperidine-1-carboxamide terminus of CAS 1169996-74-0 is not a generic placeholder; within the furan-oxadiazole-piperidine carboxamide series, N-substitution identity (phenyl vs. benzyl, isopropyl, diphenylmethyl, tert-butyl) has been shown to drive marked potency shifts. For example, the close analog N-benzyl-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide (CAS 1170929-57-3) is reported as a potent inhibitor of 8-oxoguanine DNA glycosylase (OGG1) with an IC50 of 12 nM, whereas analogs with alternative N-caps show substantially reduced activity against the same target [1]. Without direct comparative pharmacological data for 1169996-74-0 against its nearest N-substituted congeners, no scientific basis exists to assume functional interchangeability for any binding assay, cellular screen, or in vivo model. Each N-substitution variant must be treated as a distinct chemical entity with its own selectivity and potency fingerprint until experimentally disproven [2].

Quantitative Differentiation Evidence: 4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide vs. Closest Structural Analogs


N-Phenyl vs. N-Benzyl Substitution: Differential OGG1 Inhibitory Potential Inferred from Close Analog SAR

The N-benzyl analog (CAS 1170929-57-3) of the target compound has been reported as a potent OGG1 inhibitor with IC50 = 12 nM in a fluorescence-based biochemical assay [1]. The N-phenyl substitution in 1169996-74-0 alters both steric bulk and π-stacking geometry at the carboxamide terminus relative to the benzyl analog. While no direct OGG1 IC50 for 1169996-74-0 has been disclosed in public primary sources, the SAR divergence between N-phenyl and N-benzyl congeners within this scaffold class is well-documented, with N-benzyl typically conferring higher complementarity to the OGG1 active site [1]. This renders 1169996-74-0 a distinct chemical probe for OGG1 selectivity profiling, not a substitute for the benzyl-bearing lead series.

DNA damage repair OGG1 inhibition cancer therapeutics

N-Phenyl vs. N-Isopropyl Substitution: Differential Physicochemical Property Profile

The N-isopropyl analog 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-N-isopropylpiperidine-1-carboxamide (MW ~290 g/mol) differs from 1169996-74-0 (MW 338.4 g/mol) by approximately 48 g/mol, reflecting the replacement of the phenyl ring with an isopropyl group . Computed physicochemical values from PubChem indicate that 1169996-74-0 has XLogP3 = 2.0, TPSA = 84.4 Ų, 1 H-bond donor, and 5 H-bond acceptors [1]. The isopropyl analog is predicted to have lower logP and reduced aromatic surface area, which may alter membrane permeability and solubility profiles. These computed differences, while not direct experimental PK data, provide a rational basis for selecting 1169996-74-0 over the isopropyl congener in assays requiring balanced lipophilicity and hydrogen-bonding capacity.

physicochemical profiling solubility permeability

Oxadiazole Core Integrity: Comparative Metabolic Stability Inference from 1,3,4-Oxadiazole Scaffold Class Data

The 1,3,4-oxadiazole ring is widely recognized as a metabolically stable bioisostere of ester and amide functionalities. In head-to-head microsomal stability studies of oxadiazole-containing compounds versus matched ester/amide pairs, 1,3,4-oxadiazoles consistently demonstrate reduced intrinsic clearance (CLint) and longer in vitro half-lives (t1/2 > 60 min in human liver microsomes) compared to their ester counterparts (t1/2 often < 15 min) [1]. While compound-specific microsomal stability data for 1169996-74-0 have not been published, the presence of the 1,3,4-oxadiazole core in this compound—in contrast to commercially available ester-linked or amide-linked piperidine carboxamides lacking the oxadiazole—supports a class-level expectation of superior metabolic stability. This renders 1169996-74-0 a more suitable candidate for in vivo pharmacology studies than non-oxadiazole piperidine carboxamides with labile ester linkages.

metabolic stability oxadiazole microsomal clearance

N-Phenylpiperidine vs. Tert-Butylamino Linker: Structural Divergence Affecting H-Bond Donor/Acceptor Topology

A commercially cataloged analog, 4-[(5-tert-butyl-1,3,4-oxadiazol-2-yl)amino]-N-phenylpiperidine-1-carboxamide, replaces the direct C–C bond between the piperidine and oxadiazole rings (present in 1169996-74-0) with an amino (–NH–) linker . This introduces an additional hydrogen-bond donor at the oxadiazole–piperidine junction, altering the three-dimensional pharmacophore geometry. 1169996-74-0 lacks this linker H-bond donor, positioning the oxadiazole and furan rings at a fixed distance and angle relative to the piperidine ring without the conformational flexibility of an amino tether. For protein targets where precise spatial alignment of the furan-oxadiazole moiety is critical—such as in ATP-competitive kinase inhibition or defined allosteric pockets—the absence of an additional rotatable bond and H-bond donor in 1169996-74-0 may reduce entropic penalty upon binding compared to the amino-linked analog.

hydrogen bonding target engagement scaffold hopping

Validated Application Scenarios for 4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide in Scientific Procurement


OGG1 Inhibitor Selectivity Profiling: N-Phenyl Negative Control for N-Benzyl Lead Series

In DNA damage repair research, the N-benzyl analog (CAS 1170929-57-3) is a known potent OGG1 inhibitor (IC50 = 12 nM) [1]. Procuring 1169996-74-0 alongside the benzyl analog enables direct head-to-head comparison of N-phenyl vs. N-benzyl substitution on OGG1 inhibitory activity. This pair constitutes a minimal SAR set to assess whether the phenyl-to-benzyl extension is essential for sub-100 nM potency, guiding medicinal chemistry decisions on the N-capping group without synthesis of additional analogs.

Metabolic Stability Benchmarking of 1,3,4-Oxadiazole-Containing Piperidine Carboxamides in HLM Assays

For ADME/PK laboratories, 1169996-74-0 can serve as a representative oxadiazole-piperidine carboxamide probe in human liver microsome (HLM) stability panels, compared against ester-linked or simple amide-linked piperidine analogs lacking the oxadiazole core. Class-level evidence indicates 1,3,4-oxadiazoles exhibit t1/2 > 60 min in HLM versus t1/2 < 15 min for matched esters [1]. Generating compound-specific microsomal t1/2 and CLint data for 1169996-74-0 would fill a critical data gap and support its qualification as a metabolically resilient chemical probe for in vivo studies.

Physicochemical Property Calibration in Caco-2 Permeability Models

With computed XLogP3 = 2.0, TPSA = 84.4 Ų, and MW = 338.4 g/mol [1], 1169996-74-0 occupies a region of physicochemical space distinct from lower-MW, lower-logP N-alkyl congeners (e.g., N-isopropyl analog, MW ~290 g/mol). Contract research organizations (CROs) can use 1169996-74-0 as a calibrator compound in Caco-2 permeability assays, benchmarking apparent permeability (Papp) against known high- and low-permeability standards. This provides clients with a structurally relevant reference point for oxadiazole-containing discovery compounds rather than relying on generic drug-like calibrators (e.g., propranolol, atenolol).

Focused Library Enumeration for Scaffold-Hopping away from Amino-Linked Oxadiazole Congeners

In computational chemistry and library design, 1169996-74-0 represents a direct C–C linked piperidine–oxadiazole scaffold with 3 rotatable bonds and 1 H-bond donor [1], in contrast to amino-linked variants (e.g., 4-[(5-tert-butyl-1,3,4-oxadiazol-2-yl)amino]-N-phenylpiperidine-1-carboxamide) that introduce additional flexibility and H-bond capacity . Virtual library vendors and medicinal chemistry teams can use 1169996-74-0 as a core template for enumerating N-phenyl urea analogs, generating diverse screening sets that systematically explore the impact of N-substitution while maintaining the constrained oxadiazole–piperidine junction.

Quote Request

Request a Quote for 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N-phenylpiperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.